3-(4-Bromobenzoyl)thiophene

C-H Activation Regioselective Synthesis Palladium Catalysis

Avoid costly failed syntheses with generic bromobenzoyl thiophenes. This specific 3-(4-bromobenzoyl)thiophene provides the precise regiochemistry essential for reliable C-H arylation and cross-coupling sequences. The para-bromo handle on the benzoyl moiety and the unsubstituted α-positions on the thiophene ring serve as orthogonal reactive sites, enabling sequential Suzuki couplings to rapidly diversify into adenosine A1 receptor allosteric enhancers or unsymmetrical 2,5-diarylthiophenes for organic electronics. Procuring this exact building block eliminates regiochemical uncertainty and ensures reproducible synthesis of high-value target compounds.

Molecular Formula C11H7BrOS
Molecular Weight 267.14 g/mol
CAS No. 187963-92-4
Cat. No. B069367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromobenzoyl)thiophene
CAS187963-92-4
Synonyms3-(4-BROMOBENZOYL)THIOPHENE
Molecular FormulaC11H7BrOS
Molecular Weight267.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CSC=C2)Br
InChIInChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H
InChIKeyFBFWETSCDYWCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromobenzoyl)thiophene: Core Properties and Procurement


3-(4-Bromobenzoyl)thiophene (CAS 187963-92-4, MFCD07699021) is a heterocyclic building block comprised of a thiophene ring substituted at the 3-position with a 4-bromobenzoyl group . This specific substitution pattern yields a molecular formula of C11H7BrOS and a molecular weight of 267.14 g/mol . Commercially available purities are specified as ≥97.0% , and the compound is provided with a full safety data sheet (SDS) noting its classification as harmful/irritant . The presence of the aryl bromide handle on the benzoyl moiety and the unsubstituted α-positions on the thiophene ring define its primary value as a versatile intermediate for cross-coupling and further functionalization in both pharmaceutical and materials research .

Synthetic Handle Para-bromo on benzoyl enables sequential cross-coupling and orthogonal functionalization
Regiochemical Control 3-substitution pattern directs C-H arylation and blocks unwanted reactivity at C2

Why Substitution with Generic Analogs Fails


Substituting 3-(4-bromobenzoyl)thiophene with a generic 'bromobenzoyl thiophene' or a different regioisomer is likely to fail in established synthetic protocols due to the critical nature of both the bromine position (para on the phenyl ring) and the point of attachment to the thiophene core. The para-bromo substitution is essential for directing specific electronic effects and providing a sterically accessible handle for metal-catalyzed cross-coupling reactions, a role that ortho- or meta-bromo isomers cannot replicate [1]. Furthermore, the 3-substitution on the thiophene ring is a key structural feature. As demonstrated in directed C-H arylation chemistry, a bromine on the phenyl ring can be retained as an orthogonal handle while the thiophene ring is functionalized, but this regioselectivity is highly dependent on the thiophene's substitution pattern; a 2-substituted thiophene would exhibit a completely different reactivity profile, leading to divergent product outcomes [1]. The following evidence underscores these precise structure-activity and structure-property relationships.

Bromine Position Mismatch
Ortho- or meta-bromo isomers may shift electronic effects and steric accessibility, altering cross-coupling performance and product profile.
Thiophene Regioisomer Divergence
A 2-substituted thiophene regioisomer shows different C-H arylation regioselectivity; synthetic pathways may not transfer and could lead to distinct product distributions.

Evidence for Differentiated Procurement


Regioselective C-H Arylation via Bromine Handle

The para-bromo substituent on the benzoyl group of 3-(4-bromobenzoyl)thiophene provides a defined, orthogonal synthetic handle for sequential functionalization. While not a direct biological activity, this property offers a verifiable differentiation in synthetic strategy. Research on 3-substituted thiophenes demonstrates that a bromo-substituent can act as a blocking group to enable regioselective C5-arylation, after which the bromine can be used in a second, distinct cross-coupling step [1]. This contrasts with the use of a simpler benzoylthiophene lacking the halogen handle, which would require a less selective approach for introducing a second substituent.

Orthogonal Handle Strategy
Class-level
Contains Br for cross-coupling + C5 site for C-H arylation vs. non-brominated analog with single site
Supports step-efficient divergent synthesis
Demonstrated on 3-substituted thiophene class
C-H Activation Regioselective Synthesis Palladium Catalysis Thiophene Functionalization

Purity and Hazard Profile Benchmark

The target compound is commercially offered with a verified purity of 97.0% and a defined hazard profile (GHS07) . This provides a clear, quantifiable procurement benchmark. In contrast, while isomeric bromobenzoyl thiophenes like 2-bromo-5-benzoylthiophene (CAS 31161-46-3) exist, they are often described generically as 'yellow to brown powder' without a specified minimum purity guarantee in primary supplier documentation, and are intended exclusively for non-human research . This difference in specification clarity can be a critical factor in scientific procurement.

Specification Clarity
Specification review
97.0% min. purity with full SDS vs. purity not specified for 2-bromo-5-benzoylthiophene
Enables rigorous experimental design
Based on commercial supplier datasheets
Quality Control Laboratory Safety Chemical Purity Procurement Specification

Bromine Position and Regioselectivity in Ring Bromination

The presence and position of a bromine atom can dramatically alter the outcome of further halogenation reactions on the thiophene core. A study on the bromination of the closely related 2-benzoylthiophene (an isomer of the target compound) revealed a 6:1 ratio of products, favoring 4-bromo-2-benzoylthiophene over 5-bromo-2-benzoylthiophene under excess AlCl3 [1]. This quantifies the regioselectivity challenge. For 3-(4-bromobenzoyl)thiophene, the 3-position substitution means the two free alpha-positions (C2 and C5) are electronically differentiated, predicting a different and potentially more selective outcome for any further ring functionalization compared to the 2-benzoyl isomer.

Regioselectivity Outcome
Class-level
2-isomer bromination gives 6:1 product ratio; 3-isomer outcome predicted to differ
Supports predictable functionalization
Inference from 2-benzoylthiophene study
Electrophilic Substitution Reaction Selectivity Halogenation Process Chemistry

Biological Activity of 2-Amino-3-Aroylthiophene Derivatives

The 4-bromobenzoyl moiety is a key pharmacophoric element for achieving high allosteric enhancer (AE) activity at the human A1 adenosine receptor (hA1AR). In a series of 2-amino-3-benzoylthiophenes, compounds containing a bromine atom on the benzoyl group (specifically, 2-amino-5-bromo-3-benzoyl-4-phenylthiophenes) demonstrated exceptionally high AE activity scores of 91% and 80% for compounds 10a and 10c, respectively, in an in vitro radioligand binding assay [1]. This is a 4.8-fold and 4.2-fold increase, respectively, over the standard compound PD 81,723, which had an AE activity score of 19% .

Reported AE Activity Context
Class-level
Derivatives with 4-bromobenzoyl core achieve up to 91% AE score, 4.8× over baseline
Supports procurement for reported AE pharmacophore access
In vitro radioligand binding assay; activity of precursor
Allosteric Modulation A1 Adenosine Receptor Medicinal Chemistry Structure-Activity Relationship

Research and Industrial Applications


Divergent Synthesis of Multi-Substituted Thiophenes

Procure 3-(4-bromobenzoyl)thiophene as the starting material for a two-step divergent synthesis of a library of 2-amino-3-aroylthiophene analogs. The defined 3-substitution pattern allows for the initial introduction of an amino group at the C2 position. Subsequently, the retained para-bromo handle on the benzoyl group serves as a site for Suzuki-Miyaura cross-coupling, enabling rapid diversification of the final compounds. This strategy leverages the compound's orthogonal reactive sites, as highlighted in C-H activation methodologies [1], to access a series of high-potency allosteric enhancers for the A1 adenosine receptor, with the potential to achieve AE activity scores significantly exceeding the standard [2].

Regioselective Synthesis of 2,5-Diarylthiophenes

Use 3-(4-bromobenzoyl)thiophene in a palladium-catalyzed, sequential C-H arylation and cross-coupling sequence. First, perform a regioselective C5-arylation on the thiophene ring using the C2-bromo as a blocking group, as demonstrated in related 3-substituted thiophene systems [1]. The aryl bromide on the benzoyl group can then be employed in a subsequent Suzuki coupling to introduce a second, distinct aryl unit. This approach provides a 'green' and step-efficient route to unsymmetrical 2,5-diarylthiophenes, which are key structural motifs in organic semiconductors and non-fullerene acceptors for photovoltaic applications .

Allosteric Modulators for GPCR Research

Utilize this compound as the core building block for synthesizing 2-amino-3-(4-bromobenzoyl)thiophene derivatives for use in G protein-coupled receptor (GPCR) research. The 4-bromobenzoyl group has been shown to be a critical substituent for achieving high-potency allosteric enhancer (AE) activity at the human A1 adenosine receptor (hA1AR), with specific derivatives demonstrating up to 91% stabilization of the agonist-receptor-G protein ternary complex [2]. By procuring this specific precursor, researchers can efficiently access this validated and potent pharmacophore for detailed structure-activity relationship (SAR) studies and for developing novel research tools to probe A1AR function.

Application
Selection Property
Validation Focus
Divergent Thiophene Library Synthesis
Orthogonal reactive sites (C2 functionalization + retained Br handle)
Sequential C-H arylation and cross-coupling diversification
2,5-Diarylthiophene Synthesis
Blocking-group strategy using defined 3-substitution pattern
Regioselective C5-arylation and step-efficiency
GPCR Allosteric Modulator Research
4-Bromobenzoyl pharmacophore reported for AE activity
Reported AE score context; SAR probe development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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